![molecular formula C8H9BrFN B3180030 (1R)-1-(3-bromo-4-fluorophenyl)ethanamine CAS No. 1212423-60-3](/img/structure/B3180030.png)
(1R)-1-(3-bromo-4-fluorophenyl)ethanamine
Overview
Description
(1R)-1-(3-bromo-4-fluorophenyl)ethanamine, also known as 3-BF-PEA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive effects. However, the focus of
Mechanism of Action
The mechanism of action for (1R)-1-(3-bromo-4-fluorophenyl)ethanamine involves its ability to bind to and activate the serotonin transporter (SERT). This leads to an increase in the release of serotonin from presynaptic neurons into the synaptic cleft. The released serotonin then binds to postsynaptic receptors, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R)-1-(3-bromo-4-fluorophenyl)ethanamine are primarily related to its ability to increase the release of serotonin. Serotonin is involved in various physiological processes such as regulation of mood, appetite, and sleep. Therefore, (1R)-1-(3-bromo-4-fluorophenyl)ethanamine could be used to study the effects of serotonin on these processes.
Advantages and Limitations for Lab Experiments
One advantage of using (1R)-1-(3-bromo-4-fluorophenyl)ethanamine in lab experiments is its selectivity for the serotonin transporter. This allows researchers to specifically study the effects of serotonin on various physiological and behavioral processes. However, one limitation of using this compound is its potential for abuse and its psychoactive effects. Therefore, researchers must take precautions when handling and using this compound.
Future Directions
There are several future directions for research involving (1R)-1-(3-bromo-4-fluorophenyl)ethanamine. One direction could be to study the effects of this compound on various serotonin receptors and their subtypes. Another direction could be to investigate the potential therapeutic applications of this compound in treating various disorders such as depression and anxiety. Additionally, researchers could study the potential interactions of (1R)-1-(3-bromo-4-fluorophenyl)ethanamine with other compounds and their effects on serotonin release and uptake.
Scientific Research Applications
(1R)-1-(3-bromo-4-fluorophenyl)ethanamine has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective serotonin releasing agent (SSRA), which means it has the ability to increase the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. Therefore, (1R)-1-(3-bromo-4-fluorophenyl)ethanamine could be used to study the effects of serotonin on various physiological and behavioral processes.
properties
IUPAC Name |
(1R)-1-(3-bromo-4-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMDQQAMANPGCU-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-bromo-4-fluorophenyl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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